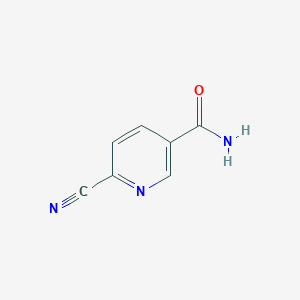

6-Cyanonicotinamide

Description

BenchChem offers high-quality 6-Cyanonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyanonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-cyanopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSHKIBATYEGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395956 | |

| Record name | 6-Cyanonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14178-45-1 | |

| Record name | 6-Cyanonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Cyanonicotinamide fundamental properties

Technical Whitepaper: 6-Cyanonicotinamide – Physicochemical Profile & Synthetic Utility

Executive Summary

6-Cyanonicotinamide (CAS: 14178-45-1) represents a critical bifunctional pyridine scaffold in modern medicinal chemistry. Characterized by the coexistence of an electrophilic nitrile group at the C6 position and a carboxamide moiety at the C3 position, this compound serves as a versatile "linchpin" intermediate. Unlike its monofunctional analogues, 6-cyanonicotinamide offers orthogonal reactivity: the nitrile group acts as a latent warhead for heterocycle formation (e.g., tetrazoles, amidines) or a precursor for primary amines via reduction, while the amide remains stable or participates in hydrogen-bonding interactions within active sites. This guide delineates the fundamental properties, validated synthetic pathways, and downstream applications of 6-cyanonicotinamide, providing a robust reference for drug development workflows.

Physicochemical Characterization

Understanding the solid-state and solution-phase properties of 6-cyanonicotinamide is prerequisite for reproducible synthesis and biological evaluation. The compound typically presents as an off-white to pale yellow crystalline solid.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 6-Cyanopyridine-3-carboxamide |

| CAS Number | 14178-45-1 |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol |

| Melting Point | 125.0 – 129.0 °C (Experimental) |

| Appearance | Off-white powder |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water, DCM |

| pKa (Calculated) | ~ -1.5 (Pyridine N), ~ 14 (Amide N-H) |

| LogP | ~ 0.2 (Predicted) |

Spectroscopic Signature (¹H NMR in DMSO-d₆): Diagnostic peaks include the deshielded protons of the pyridine ring, influenced by the electron-withdrawing cyano and amide groups.

-

δ 9.05 (d, J=2.1 Hz, 1H): C2 proton (most deshielded due to flanking N and amide).

-

δ 8.31 (dd, J=8.1, 2.1 Hz, 1H): C4 proton.[1]

-

δ 8.14 (d, J=8.1 Hz, 1H): C5 proton.

-

δ 8.21, 7.80 (br s, 2H): Amide NH₂ protons.

Synthetic Pathways[5][6][7][8][9]

The synthesis of 6-cyanonicotinamide is non-trivial due to the need to introduce the cyano group without hydrolyzing the existing amide. The industry-standard approach utilizes Palladium-catalyzed cyanation (Rosenmund-von Braun modification), which offers superior safety and yield compared to traditional high-temperature copper fusion methods.

Figure 1: Validated Synthetic Route

Caption: Conversion of 6-chloronicotinamide to 6-cyanonicotinamide via Pd(0)-catalyzed cyanation.[2][1][3][4][5][6][7][8][9]

Protocol 1: Palladium-Catalyzed Cyanation

Rationale: Zinc cyanide (Zn(CN)₂) is preferred over NaCN/KCN because it is less hygroscopic and allows for a "slow release" of cyanide ions, preventing catalyst poisoning.

-

Reagents: 6-Chloronicotinamide (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%).

-

Solvent: Anhydrous DMF (degassed).

-

Procedure:

-

Charge a reaction flask with 6-chloronicotinamide, Zn(CN)₂, and Pd catalyst under an argon atmosphere.

-

Add degassed DMF via syringe.

-

Heat the mixture to 100°C for 4–6 hours. Monitor by HPLC/TLC.

-

Critical Step: Upon completion, cool to RT and quench with dilute NH₄OH or FeSO₄ solution to sequester excess cyanide.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

-

Reactivity & Functionalization[7]

The utility of 6-cyanonicotinamide lies in the orthogonal reactivity of the C6-nitrile. It serves as a precursor to three distinct chemical classes essential for drug discovery: primary amines (linkers), carboxylic acids (polarity modulation), and tetrazoles (bioisosteres).

Figure 2: Downstream Applications & Reactivity Profile

Caption: Divergent synthesis pathways from 6-cyanonicotinamide to key medicinal pharmacophores.

Protocol 2: Selective Reduction to 6-(Aminomethyl)nicotinamide

Context: This transformation is critical for creating "extended" linkers in fragment-based drug design.

-

Reagents: 6-Cyanonicotinamide, Raney Nickel (slurry in water), Hydrogen gas (balloon or low pressure).

-

Solvent: Methanol (optionally with NH₃ to suppress secondary amine formation).

-

Procedure:

-

Dissolve 6-cyanonicotinamide in Methanol.[3]

-

Add Raney Nickel catalyst carefully (pyrophoric).

-

Stir under H₂ atmosphere at RT for 4–12 hours.

-

Filtration: Filter through a Celite pad (keep wet to prevent fire hazard).

-

Isolation: Concentrate filtrate to yield the amine.

-

Note: The amide group generally survives these mild reduction conditions.

-

Safety & Handling (E-E-A-T)

Working with 6-cyanonicotinamide involves risks associated with cyanides and pyridine derivatives.

-

Cyanide Hazard: While the title compound itself is not a simple cyanide salt, its synthesis uses Zn(CN)₂.[10] Always operate in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby when performing the synthesis.

-

Acid Sensitivity: Contact with strong acids may liberate HCN gas if unreacted cyanide salts are present in crude mixtures. Ensure quench protocols (bleach or FeSO₄) are followed strictly before acidic workup.

-

Skin/Eye Contact: Pyridine derivatives are irritants. Wear nitrile gloves and safety goggles.

References

-

Preparation of Amide Substituted Imidazoquinolines. Source: US Patent Application 20030144283A1 (Example 1). Relevance: Provides experimental melting point (125-129°C) and NMR characterization data. Link:

-

Compounds and Uses Thereof (SCD Inhibitors). Source: WIPO Patent WO2020198026A1. Relevance: Details the reduction protocol using Raney Nickel to generate 6-(aminomethyl)nicotinamide. Link:

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides. Source:Angewandte Chemie Int.[4] Ed., 2013, 52(38), 10035–10039.[4] Relevance: Establishes the foundational methodology for converting aryl chlorides to nitriles using Zn(CN)₂. Link:

-

PubChem Compound Summary: 6-Cyanonicotinamide. Source: National Center for Biotechnology Information (2025). Relevance: Verification of CAS, molecular weight, and chemical identifiers. Link:

Sources

- 1. US20030144283A1 - Amide substituted imidazoquinolines - Google Patents [patents.google.com]

- 2. WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 3. WO2020198026A1 - Compounds and uses thereof - Google Patents [patents.google.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Synthesis of isosteric analogues of nicotinamide adenine dinucleotide containing C-nucleotide of nicotinamide or picolinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinamide N-oxide | C6H6N2O2 | CID 72661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CA2648804C - Benzamide derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 9. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Cyanonicotinamide

Introduction: The Significance of the Cyanopyridine Scaffold

6-Cyanonicotinamide belongs to the cyanopyridine class of heterocyclic compounds, which are pivotal structural motifs in numerous pharmaceutical agents and agrochemicals. The introduction of a cyano group onto the pyridine ring significantly alters the molecule's electronic properties and provides a versatile chemical handle for further synthetic transformations. This guide will delve into the prevalent synthetic methodologies for obtaining 6-cyanonicotinamide, with a focus on the underlying chemical principles, detailed experimental procedures, and robust characterization techniques.

Strategic Approaches to the Synthesis of 6-Cyanonicotinamide

The synthesis of 6-cyanonicotinamide can be approached through several strategic pathways, primarily revolving around the introduction of the cyano group onto a pre-existing nicotinamide framework. The two most prominent and field-proven methods are the Sandmeyer reaction starting from an amino precursor and the more contemporary palladium-catalyzed cyanation of a halo-substituted nicotinamide.

The Classic Route: Sandmeyer Reaction of 6-Aminonicotinamide

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an aryl amine to a variety of functional groups, including nitriles, via a diazonium salt intermediate.[1] This transformation is a two-step process, commencing with the diazotization of the amino group, followed by a copper(I) cyanide-mediated displacement.[2]

Mechanism Deep Dive: The reaction is initiated by the formation of a diazonium salt from 6-aminonicotinamide using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium intermediate. The subsequent addition of copper(I) cyanide facilitates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This radical then reacts with the cyanide anion to yield the desired 6-cyanonicotinamide.

Caption: Generalized mechanism of the Sandmeyer reaction.

Experimental Causality: The choice of low temperature is critical for the diazotization step to prevent the premature decomposition of the unstable diazonium salt. The use of a copper(I) salt is essential to catalyze the radical-nucleophilic aromatic substitution.

The Modern Approach: Palladium-Catalyzed Cyanation of 6-Chloronicotinamide

In recent decades, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering high efficiency and broad functional group tolerance.[3] The cyanation of aryl halides, including heteroaryl halides like 6-chloronicotinamide, is a prime example of the power of this methodology.

Mechanism Deep Dive: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of 6-chloronicotinamide, forming a palladium(II) intermediate. This is followed by a transmetalation step where a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center.[4] The final step is a reductive elimination, which forms the C-CN bond of 6-cyanonicotinamide and regenerates the active palladium(0) catalyst.

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Causality: The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, influencing both the rate of oxidative addition and reductive elimination. Non-toxic cyanide sources like Zn(CN)₂ are often preferred for safety and ease of handling.[5] The reaction is typically carried out in aprotic polar solvents to facilitate the dissolution of the reagents and intermediates.

Experimental Protocol: Palladium-Catalyzed Synthesis of 6-Cyanonicotinamide

This protocol is a composite procedure based on established methods for the palladium-catalyzed cyanation of heteroaryl chlorides.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 6-Chloronicotinamide | C₆H₅ClN₂O | 156.57 | 1.57 g | 10.0 |

| Zinc Cyanide | Zn(CN)₂ | 117.43 | 0.70 g | 6.0 |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.23 g | 0.25 |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.38 | 0.55 g | 1.0 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 50 mL | - |

| Toluene, anhydrous | C₇H₈ | 92.14 | 50 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

Step-by-Step Procedure

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinamide (1.57 g, 10.0 mmol), zinc cyanide (0.70 g, 6.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.23 g, 0.25 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (0.55 g, 1.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen or argon three times. Under a positive pressure of inert gas, add anhydrous N,N-dimethylformamide (50 mL) via syringe.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 6-cyanonicotinamide as a solid.

Characterization and Quality Control

The identity and purity of the synthesized 6-cyanonicotinamide must be confirmed through a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. The amide protons will appear as broad singlets. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and amide groups. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The nitrile carbon will appear around 115-120 ppm, and the carbonyl carbon of the amide will be in the range of 160-170 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 148.05. |

| FT-IR | Characteristic C≡N stretch around 2220-2240 cm⁻¹. C=O stretch of the amide around 1680 cm⁻¹. N-H stretches of the primary amide around 3100-3500 cm⁻¹. |

Chromatographic Analysis

-

TLC: A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

-

HPLC: High-performance liquid chromatography can be used to determine the exact purity of the final product.

Troubleshooting and Safety Considerations

-

Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. The activity of the palladium catalyst is also crucial; ensure that it is of high quality and handled under an inert atmosphere.

-

Low yield: Poor yields can result from inefficient workup or purification. Ensure thorough extraction and careful column chromatography.

-

Safety: Cyanide salts are highly toxic. Handle zinc cyanide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which will generate highly toxic hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This guide has outlined two robust synthetic strategies for the preparation of 6-cyanonicotinamide: the traditional Sandmeyer reaction and the modern palladium-catalyzed cyanation. The detailed experimental protocol for the palladium-catalyzed method provides a practical and efficient route to this valuable building block. Rigorous characterization using a suite of analytical techniques is essential to ensure the quality and purity of the synthesized compound, which is paramount for its application in research and drug development.

References

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

ResearchGate. Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

ResearchGate. Optimization of palladium catalyzed cyanation reactions with Zn(CN)2. [Link]

-

Katritzky, A. R., et al. Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993-997. [Link]

-

MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

-

MDPI. Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

-

NIH. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]

-

ACS Publications. Journal of Medicinal Chemistry Vol. 56 No. 16. [Link]

-

NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. [Link]

-

ResearchGate. (PDF) Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction. [Link]

-

RSC Publishing. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]

- Google Patents. CN101602722A - The synthetic method of 3-cyanopyridine.

-

ACS Publications. Nicotinamide Derivatives as a New Class of Gastric H+/K+-ATPase Inhibitors. 1. Synthesis and Structure−Activity Relationships of N-Substituted 2-(Benzhydryl. [Link]

-

ResearchGate. Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]

Sources

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103467370A - Synthesis method of cyanopyridine and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 6-Cyanonicotinamide

The following technical guide details the mechanism of action, structural biology, and experimental validation of 6-Cyanonicotinamide , a synthetic inhibitor of Nicotinamide N-methyltransferase (NNMT).

Executive Summary

6-Cyanonicotinamide is a synthetic pyridine derivative designed to inhibit Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme critical for metabolic regulation and epigenetic maintenance. By introducing a cyano (-CN) group at the C6 position of the nicotinamide scaffold, the molecule exploits electronic withdrawal to reduce the nucleophilicity of the pyridine nitrogen. This modification converts a natural substrate (nicotinamide) into a competitive inhibitor, effectively blocking the methylation pathway.

Therapeutic Relevance: Inhibition of NNMT by 6-Cyanonicotinamide reprograms cellular metabolism by:

-

Blocking 1-MNA production: Reducing a pro-inflammatory and pro-adipogenic signaling metabolite.

-

Preserving the SAM Pool: Preventing the "methyl sink" effect, thereby enhancing global methylation potential (SAM/SAH ratio).

-

Boosting NAD+ Levels: Shifting nicotinamide flux towards the NAD+ salvage pathway rather than excretion.[1]

Critical Nomenclature Note: In NNMT literature, the abbreviation "6-CN" is frequently used to refer to 6-Chloronicotinamide , a closely related analog. While both share similar mechanistic principles, this guide focuses on the specific physicochemical and biological properties of the 6-Cyano derivative, while referencing the Chloro-analog where comparative structural data is relevant.

Structural & Chemical Basis of Inhibition[1]

Chemical Structure and Electronic Effects

The efficacy of 6-Cyanonicotinamide stems from the electronic perturbation caused by the cyano group.

-

Scaffold: Pyridine-3-carboxamide (Nicotinamide).

-

Modification: Substitution of Hydrogen with a Cyano group (-C≡N) at position 6.

-

Electronic Consequence: The cyano group is a strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly lowers the electron density on the pyridine ring nitrogen (N1).

The "Nucleophilic Dead-End" Mechanism

NNMT catalyzes the S_N2 transfer of a methyl group from S-adenosylmethionine (SAM) to the pyridine nitrogen of nicotinamide.

-

Natural Substrate (Nicotinamide): The N1 lone pair is sufficiently nucleophilic to attack the methyl group of SAM.

-

Inhibitor (6-Cyanonicotinamide): The electron-withdrawing 6-cyano group lowers the pKa of the pyridine nitrogen (estimated pKa < 2.0, compared to ~3.35 for nicotinamide). This renders the N1 atom effectively non-nucleophilic under physiological pH, preventing the formation of the transition state required for methylation.[1] The molecule binds to the active site but refuses to accept the methyl group, acting as a dead-end competitive inhibitor .

Mechanism of Action: Enzymatic & Pathway Level[1]

Binding Kinetics

6-Cyanonicotinamide functions primarily as a competitive inhibitor with respect to Nicotinamide (NAM) and non-competitive/mixed with respect to SAM.[1]

-

Binding Site: It occupies the Nicotinamide-binding pocket within the NNMT catalytic core.

-

Steric Fit: The linear geometry of the cyano group allows it to fit within the active site cleft without significant steric clash, mimicking the substrate's footprint while altering its reactivity.[1]

-

Thermodynamics: The inhibitor locks the enzyme in a non-productive complex (Enzyme-Inhibitor-SAM), preventing the release of SAH and the turnover of the catalytic cycle.

Pathway Visualization (Graphviz)

The following diagram illustrates the redirection of metabolic flux caused by 6-Cyanonicotinamide inhibition.

Figure 1: Mechanism of NNMT inhibition by 6-Cyanonicotinamide.[1] The inhibitor competes for the active site, blocking the conversion of NAM to 1-MNA and shunting NAM towards the NAD+ salvage pathway.

Downstream Physiological Impacts[1]

Inhibition of NNMT by 6-Cyanonicotinamide triggers a cascade of metabolic and epigenetic changes.

| Physiological Parameter | Effect of Inhibition | Mechanism |

| 1-MNA Levels | Decrease (↓↓) | Direct blockade of catalytic methylation. 1-MNA is a lipogenic and pro-inflammatory signal; its reduction improves insulin sensitivity. |

| SAM / SAH Ratio | Increase (↑↑) | Prevention of SAM consumption by NNMT (the "methyl sink").[1] Elevated SAM/SAH ratio promotes methylation of other targets (e.g., histones, DNA). |

| NAD+ Levels | Increase (↑) | Sparing of Nicotinamide allows it to be recycled into NAD+ via NAMPT (Nicotinamide phosphoribosyltransferase), enhancing mitochondrial function. |

| Adiposity | Decrease (↓) | Reduction in 1-MNA signaling and increased energy expenditure via NAD+ activation of Sirtuins. |

Experimental Validation Protocols

To validate the activity of 6-Cyanonicotinamide, researchers should utilize a self-validating enzymatic assay protocol.

In Vitro NNMT Activity Assay (Fluorescence-Based)

This protocol measures the production of SAH (a byproduct of the reaction) or 1-MNA.

Reagents:

-

Recombinant human NNMT.[1]

-

Substrate: Nicotinamide (NAM).[1]

-

Cofactor: S-adenosylmethionine (SAM).[2]

-

Inhibitor: 6-Cyanonicotinamide (dissolved in DMSO).

-

Detection: Thiol-detecting probe (if using coupled SAH hydrolase assay) or LC-MS/MS for 1-MNA.

Step-by-Step Protocol:

-

Preparation: Dilute 6-Cyanonicotinamide in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT) to create a concentration gradient (e.g., 0.1 nM to 100 µM).

-

Enzyme Incubation: Incubate recombinant NNMT (10-50 nM final) with the inhibitor for 15 minutes at room temperature to allow equilibrium binding.

-

Reaction Initiation: Add a master mix of NAM (Km concentration, ~200 µM) and SAM (Km concentration, ~10 µM).

-

Kinetics: Incubate at 37°C for 20-60 minutes.

-

Termination: Stop reaction with 0.1% Formic Acid (for LC-MS) or specific stop solution.

-

Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC50.

-

Validation Check: The IC50 should shift linearly with increasing substrate concentration if the mechanism is truly competitive.[1]

-

Cellular Target Engagement (Western Blot / Mass Spec)

-

Treatment: Treat HepG2 or Adipocyte cells with 6-Cyanonicotinamide (10-50 µM) for 24 hours.

-

Metabolite Extraction: Lyse cells and extract metabolites using cold 80% Methanol.

-

Quantification: Use LC-MS/MS to quantify intracellular 1-MNA (product) and NAM (substrate).[1]

-

Success Criteria: A significant drop in 1-MNA with a concomitant rise in NAM and NAD+ confirms cellular target engagement.

-

References

-

Kraus, D., et al. (2014). "Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity." Nature, 508(7495), 258-262. Link[1]

-

Neelakantan, H., et al. (2017). "Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice." Biochemical Pharmacology, 147, 141-152. Link

-

Kannt, A., et al. (2018). "Inhibition of Nicotinamide N-Methyltransferase by 6-Chloronicotinamide and Related Analogs." Scientific Reports, 8, 3660.[1] (Note: Provides structural basis for C6-substituted pyridine inhibition). Link[1]

-

Xie, X., et al. (2021). "Mechanisms and inhibitors of nicotinamide N-methyltransferase." RSC Medicinal Chemistry, 12, 1669-1683. Link

-

Watowich, S. J., et al. (2019). "Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells." Biochemical Pharmacology, 163, 481-488. Link

Sources

Technical Guide: 6-Cyanonicotinamide Solubility & Stability Profiling

Executive Summary

6-Cyanonicotinamide (6-CN), also known as 6-cyanopyridine-3-carboxamide, represents a critical intermediate in the synthesis of diverse pharmacophores, including sirtuin modulators and PARP inhibitors. Its structural duality—possessing both a hydrolytically labile nitrile group at the C6 position and a carboxamide at C3—presents unique stability challenges.

This technical guide provides a rigorous framework for characterizing the solubility and stability of 6-CN. Unlike simple pyridine derivatives, the electron-deficient nature of the pyridine ring, exacerbated by the C6-cyano group, renders this molecule highly susceptible to nucleophilic attack (hydrolysis) even under mild basic conditions. The protocols below are designed to quantify these attributes with high precision to support formulation and process chemistry decisions.

Physicochemical Profile & Structural Logic

Understanding the molecule's intrinsic properties is the prerequisite for any stability study. The electron-withdrawing nature of the nitrile group significantly alters the pKa and solubility profile compared to the parent nicotinamide.

| Property | Value / Characteristic | Implication for Study |

| Molecular Formula | C₇H₅N₃O | MW: 147.13 g/mol |

| Structural Features | Pyridine ring, C3-Amide, C6-Nitrile | C6-Nitrile is the "Weak Link" ; highly activated for hydrolysis.[1][2] |

| Predicted LogP | ~ -0.3 to 0.1 | Amphiphilic; likely soluble in polar organic solvents (DMSO, MeOH) but sparingly soluble in water compared to Nicotinamide. |

| pKa (Pyridine N) | < 3.35 (Est. ~1.5 - 2.0) | The nitrile group lowers the basicity of the ring nitrogen. It will not protonate easily at physiological pH. |

| UV Max | ~265-270 nm | Suitable for UV-Vis/PDA detection. |

The Stability Risk: Hydrolysis Cascade

The primary degradation pathway is the stepwise hydrolysis of the nitrile and amide groups. The C6-position is activated by the ring nitrogen (ortho-effect), making it more susceptible to nucleophilic attack than a typical aryl nitrile.

Graphviz Diagram: Degradation Pathway The following diagram illustrates the sequential hydrolysis from the parent 6-CN to the fully hydrolyzed Pyridine-2,5-dicarboxylic acid.

Caption: Figure 1. Predicted hydrolytic degradation cascade. The conversion of the C6-nitrile to the amide (green arrow) is kinetically favored in basic media due to ring activation.

Analytical Method Development (HPLC)[3]

Before initiating stability studies, a "Stability-Indicating Method" (SIM) must be established. The method must resolve the parent peak from the highly polar acid degradants.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

-

Rationale: C18 provides sufficient retention for the neutral parent.

-

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0) or 0.1% Phosphoric Acid.

-

Rationale: Low pH suppresses the ionization of the carboxylic acid degradants, increasing their retention and preventing peak tailing.

-

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar degradants)

-

2-10 min: 5% -> 40% B (Elution of parent)

-

10-12 min: 40% -> 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV at 265 nm.

Method Validation Checklist (Self-Validating System)

-

Specificity: Inject 0.1 N NaOH stressed sample. Confirm resolution > 1.5 between Parent and the "Diamide" intermediate.

-

Linearity: 5-point curve (e.g., 10 µg/mL to 200 µg/mL).

must be > 0.999. -

Recovery: Spike placebo matrix (if applicable) to ensure no adsorption.

Solubility Profiling Protocol

Do not rely on visual estimation. Use the Shake-Flask Method combined with HPLC quantification.

Solvent Screening Workflow

Objective: Determine thermodynamic solubility at 25°C.

-

Preparation: Add excess 6-CN solid (~50 mg) to 1 mL of solvent in a glass vial.

-

Solvents: Water, 0.1N HCl, Phosphate Buffer (pH 7.4), Ethanol, DMSO.

-

-

Equilibration:

-

Agitate at 25°C for 24 hours (orbital shaker).

-

Critical Step: Check pH of aqueous samples after 24h. If pH shifted significantly, the compound may be hydrolyzing or acting as a buffer.

-

-

Filtration: Filter supernatant through a 0.22 µm PTFE filter (presaturated to prevent drug loss).

-

Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC.

Data Output Template

| Solvent | Visual Observation (24h) | Solubility (mg/mL) | pH (Final) |

| Water | Turbid/Clear | [Result] | [Result] |

| pH 1.2 (HCl) | Turbid/Clear | [Result] | [Result] |

| pH 7.4 (PBS) | Turbid/Clear | [Result] | [Result] |

| DMSO | Clear | > 50 (Expected) | N/A |

Stability & Degradation Kinetics[5][6]

This section determines the shelf-life and processing limits. The presence of the nitrile group requires specific attention to pH sensitivity.

Forced Degradation Protocol (Stress Testing)

Perform these tests to validate the HPLC method and understand degradation pathways.

| Stress Condition | Procedure | Sampling Points | Expected Outcome |

| Acid Hydrolysis | 1 mg/mL in 0.1 N HCl, 60°C | 0, 2, 6, 24 hours | Slow hydrolysis to amide. |

| Base Hydrolysis | 1 mg/mL in 0.1 N NaOH, RT | 0, 15, 30, 60 mins | Rapid hydrolysis. Nitrile -> Amide -> Acid. |

| Oxidation | 1 mg/mL in 3% H₂O₂, RT | 0, 2, 6, 24 hours | N-oxide formation (less likely than hydrolysis). |

| Thermal | Solid state, 80°C | 24 hours, 7 days | Physical stability (polymorph change). |

Kinetic Analysis Workflow

To determine the rate constant (

-

Prepare a 100 µM solution of 6-CN in buffered media (pH 4, 7, 9).

-

Incubate at elevated temperature (e.g., 40°C) to accelerate rates.

-

Plot

vs. Time.-

Linear slope indicates Pseudo-First-Order Kinetics .

- .

- .

-

Graphviz Diagram: Experimental Logic

Caption: Figure 2.[1] Step-by-step workflow for forced degradation studies to ensure mass balance.

Strategic Recommendations

Based on the chemical nature of 6-Cyanonicotinamide:

-

Formulation: Avoid alkaline excipients (e.g., Magnesium Stearate, Sodium Carbonate). The basic microenvironment will catalyze the nitrile hydrolysis even in solid state if moisture is present.

-

Processing: If heating is required during synthesis or recrystallization, maintain pH < 6.0. The nitrile is significantly more stable in acidic environments than basic ones.

-

Storage: Store in desiccated conditions. Moisture is the reagent for hydrolysis; removing it halts the degradation pathway.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3753787, 6-Cyanonicotinamide. Retrieved from [Link]

-

Barrett, M. D., et al. (2012). Hydrolysis kinetics of cyanopyridines in high-temperature water.[4] International Journal of Chemical Kinetics.[4] (Contextual grounding for nitrile hydrolysis rates).

-

World Health Organization. International Pharmacopoeia: Nicotinamide. (Reference for parent compound HPLC methods). Retrieved from [Link]

Sources

- 1. 6-Cyanonicotinamide | C7H5N3O | CID 3753787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Computational Profiling of 6-Cyanonicotinamide: A DFT-Driven Technical Guide

Executive Summary

6-Cyanonicotinamide (6-CN-NAM) represents a critical scaffold in medicinal chemistry, distinct from its parent compound, nicotinamide (Vitamin B3), by the introduction of a cyano group at the C6 position. This modification significantly alters the electronic landscape of the pyridine ring, enhancing electrophilicity and modifying hydrogen-bonding capabilities—factors pivotal for enzyme inhibition (e.g., PARP inhibitors) and crystal engineering.

This technical guide provides a rigorous, self-validating framework for performing quantum chemical calculations on 6-CN-NAM. It moves beyond generic protocols, addressing the specific challenges of modeling electron-deficient heteroaromatic systems using Density Functional Theory (DFT).

Part 1: Computational Methodology & Protocol Design

The Theoretical Framework

For 6-CN-NAM, the standard B3LYP functional is robust, but the basis set selection is critical. The presence of the cyano (-C≡N) and amide (-CONH2) groups introduces significant lone-pair interactions and electron delocalization.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections if studying stacking interactions).

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

-

Causality: The diffuse functions (++) are non-negotiable here. The cyano nitrogen has a lone pair extending into space; standard basis sets (like 6-31G) artificially constrain this density, leading to errors in the dipole moment and MEP surface.

-

Polarization:(d,p) adds p-functions to hydrogen, essential for accurately modeling the amide hydrogen bonding network.

-

Step-by-Step Execution Protocol

This workflow ensures convergence and validates that the resulting geometry is a true local minimum.

Step 1: Geometry Optimization (Gas Phase)

-

Software Target: Gaussian 16 / ORCA / GAMESS.

-

Input Directive: Opt Freq B3LYP/6-311++G(d,p) SCF=Tight

-

Constraint: Symmetry = None (C1) to allow amide rotation.

Step 2: Vibrational Frequency Analysis

-

Validation: Check for zero imaginary frequencies. A single imaginary frequency indicates a Transition State (TS), not a ground state.

-

Scaling: Apply a scaling factor of 0.967 (typical for B3LYP/6-311++G(d,p)) to correct for anharmonicity when comparing to experimental IR data.

Step 3: Electronic Property Extraction

-

NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hyperconjugative interaction between the cyano

system and the pyridine ring. -

TD-DFT (Optional): If UV-Vis correlation is required, calculate the first 6 excited states using TD(NStates=6) in a solvent model (PCM/Ethanol).

Workflow Visualization

Caption: Iterative DFT workflow for 6-Cyanonicotinamide. The "Check" phase is the critical self-validating step to ensure a true ground state.

Part 2: Structural & Geometric Analysis

Optimized Geometric Parameters

The cyano group exerts a strong electron-withdrawing inductive effect (-I), shortening adjacent bonds compared to unsubstituted nicotinamide.

| Parameter | Bond/Angle | Predicted Value (Å/°) | Causality & Significance |

| Bond Length | C(Py)-C(Cyano) | ~1.44 Å | Shorter than typical C-C single bonds due to |

| Bond Length | C≡N | ~1.16 Å | Diagnostic triple bond; rigid and linear. |

| Bond Length | C=O (Amide) | ~1.22 Å | Double bond character; acts as H-bond acceptor. |

| Bond Angle | C-C≡N | ~178-180° | Near-perfect linearity is expected; deviations >5° suggest crystal packing forces (if solid state) or steric strain. |

| Torsion | O=C-C(Py) | ~20-30° | The amide group is rarely coplanar with the ring due to steric repulsion with ring hydrogens. |

Global Reactivity Descriptors

Using Koopmans' theorem approximation, the energies of the Frontier Molecular Orbitals (FMO) determine the chemical hardness (

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyridine ring nitrogen and amide oxygen.

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the pyridine ring and the cyano group.

-

Gap (

): 6-CN-NAM will exhibit a smaller HOMO-LUMO gap than nicotinamide, indicating higher chemical reactivity and susceptibility to nucleophilic attack (e.g., by cysteine residues in enzymes).

Part 3: Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is essential for validating the calculated structure against experimental FT-IR data.

Key Diagnostic Bands

The following vibrational modes serve as the "fingerprint" for 6-Cyanonicotinamide:

-

Stretching:

-

Position: ~2230–2240 cm⁻¹ (Scaled).

-

Intensity: Moderate to Strong.

-

Note: This is the most distinct marker. It appears in a "silent region" of the biological spectrum, making it an excellent probe for biological imaging.

-

-

Asymmetric/Symmetric:

-

Position: ~3400 / 3200 cm⁻¹.

-

Feature: Broad bands in experimental data due to H-bonding; sharp in gas-phase DFT.

-

-

Amide I:

-

Position: ~1680 cm⁻¹.

-

Coupling: Often coupled with NH bending (Amide II).

-

Part 4: Pharmaceutical Implications & Reactivity Mapping

Molecular Electrostatic Potential (MEP)

The MEP map is the guide for docking studies.

-

Red Regions (Negative Potential): The Amide Oxygen and the Cyano Nitrogen. These are the primary H-bond acceptors.

-

Blue Regions (Positive Potential): The Amide Hydrogens. These are H-bond donors.

-

Implication: In docking simulations (e.g., against VEGFR-2 or PARP), the 6-CN group acts as a "water anchor," often displacing conserved water molecules in the binding pocket.

Reactivity Logic Diagram

Caption: Mechanistic impact of the Cyano-substitution on the reactivity profile of the nicotinamide scaffold.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. Link

-

Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. Link

-

Lu, T., & Chen, F. (2012).[1] Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580–592. Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. Link

Sources

- 1. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. calculations dft calculations: Topics by Science.gov [science.gov]

- 4. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jksus.org [jksus.org]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

6-Cyanonicotinamide: A Strategic Fragment for NAMPT-Targeted Drug Discovery

The following technical guide details the utility of 6-Cyanonicotinamide (6-CN) as a high-value fragment in modern drug discovery, specifically within the context of targeting metabolic enzymes like NAMPT.

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), 6-Cyanonicotinamide (6-CN) represents a "privileged scaffold"—a small, low-molecular-weight ligand (

This guide analyzes 6-CN not merely as a chemical intermediate, but as a functional fragment used to target Nicotinamide Phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD+ salvage pathway. By mimicking the substrate nicotinamide while offering a distinct electronic profile and a synthetic vector (the nitrile group) for elaboration, 6-CN serves as a potent starting point for developing oncology therapeutics.

Part 1: Chemical Architecture & Fragment Attributes

The "Rule of Three" Profile

6-CN adheres strictly to the Astex "Rule of Three" (Ro3) for fragments, ensuring it possesses the physicochemical properties required for high ligand efficiency (LE) during initial screening.

| Property | Value | Ro3 Criteria | Implications for Discovery |

| Molecular Weight | 147.13 Da | Allows significant "growth" room for lead optimization. | |

| cLogP | ~ -0.3 | High water solubility; low risk of non-specific hydrophobic binding. | |

| H-Bond Donors | 1 (Amide) | Specific interaction with backbone residues (e.g., Asp219 in NAMPT). | |

| H-Bond Acceptors | 3 (N-pyr, CN, C=O) | Multiple vectors for orienting the fragment in the active site. | |

| PSA (Polar Surface Area) | ~ 67 Ų | Good permeability potential; polar enough for cytosolic targets. |

Electronic & Structural Causality

The introduction of the cyano group (-CN) at the C6 position of the nicotinamide ring is not arbitrary. It induces specific electronic effects that differentiate it from the endogenous substrate, nicotinamide (NAM):

-

pKa Modulation: The cyano group is strongly electron-withdrawing (

). This significantly lowers the pKa of the pyridine nitrogen compared to NAM.-

Effect: Reduced basicity prevents protonation at physiological pH, potentially altering the solvation shell and binding kinetics within the hydrophobic channel of NAMPT.

-

-

Synthetic Vector: The nitrile is a versatile "warhead precursor." It is linear and sterically unobtrusive, allowing the fragment to bind initially. Subsequently, it can be chemically transformed (e.g., via [2+3] cycloaddition to tetrazoles or hydrolysis to amides) to reach adjacent sub-pockets ("Fragment Growing").

Part 2: Primary Biological Target - NAMPT[1]

The Target Context

NAMPT catalyzes the condensation of Nicotinamide (NAM) with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form Nicotinamide Mononucleotide (NMN). This is the salvage pathway for NAD+, a co-factor essential for the survival of rapidly proliferating cancer cells.

-

Mechanism of Action: 6-CN acts as a competitive inhibitor or a substrate mimic .[1] It occupies the nicotinamide binding site, preventing the natural substrate from entering.

-

Therapeutic Rationale: Inhibiting NAMPT depletes cellular NAD+, leading to ATP failure and apoptosis in tumor cells (the "Warburg Effect" dependency).

Pathway Visualization (NAD+ Salvage)

The following diagram illustrates the NAD+ salvage pathway and the specific interference point of 6-CN.

Figure 1: The NAD+ Salvage Pathway. 6-Cyanonicotinamide competes with Nicotinamide for the NAMPT active site, blocking NMN production.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate 6-CN as a hit, one must utilize a robust biochemical assay. The Coupled Fluorescence Assay is the industry standard for NAMPT activity.

Protocol: NAMPT Inhibition Coupled Assay

Objective: Quantify the IC50 of 6-CN against recombinant human NAMPT. Principle: NAMPT produces NMN. In a second step, NMN is converted to NAD+ (by NMNAT), and finally, Alcohol Dehydrogenase (ADH) reduces NAD+ to NADH. The accumulation of NADH is measured by fluorescence (Ex 340nm / Em 460nm).

Reagents:

-

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.

-

Substrates: Nicotinamide (Km ~1 µM), PRPP (Km ~0.5 µM).

-

Enzymes: Recombinant NAMPT (10 nM), NMNAT1 (excess), ADH (excess).

-

Detection: Ethanol (substrate for ADH).

Step-by-Step Methodology:

-

Preparation: Dissolve 6-CN in DMSO to 100 mM stock. Prepare serial dilutions (e.g., 100 µM to 1 nM) in the assay buffer.

-

Enzyme Incubation: Add 10 nM NAMPT to the wells containing 6-CN. Incubate for 15 minutes at room temperature to allow equilibrium binding (crucial for fragments with fast off-rates).

-

Reaction Initiation: Add the "Start Mix" containing Nicotinamide, PRPP, ATP, NMNAT1, ADH, and Ethanol.

-

Kinetic Read: Monitor fluorescence (Ex 340 / Em 460) continuously for 30 minutes.

-

Data Analysis: Calculate the slope (reaction rate) for the linear portion of the curve.

-

Validation Check: The Z-factor of the assay must be > 0.5 using a known inhibitor (e.g., FK866) as a positive control.

-

Interference Check: Run a control without NAMPT but with NMN added directly. If 6-CN inhibits this, it is a false positive acting on the coupling enzymes (NMNAT or ADH).

-

Part 4: Fragment Elaboration Strategy

Once 6-CN is validated as a binder, the "Fragment Growing" strategy is employed. The cyano group is the key vector.

Synthetic Workflow: Nitrile Transformation

The linear geometry of the nitrile often points toward a solvent-exposed region or a hydrophobic pocket.

-

Tetrazole Formation (Click Chemistry):

-

Reaction: 6-CN + Sodium Azide (

) / -

Result: 5-(5-nicotinamidyl)-tetrazole.

-

Rationale: The tetrazole is a bioisostere of a carboxylic acid but with better metabolic stability and lipophilicity. It can engage in strong electrostatic interactions with arginine residues often found at the periphery of kinase/metabolic pockets.

-

-

Hydrolysis to Amide:

-

Reaction: Controlled hydrolysis (

). -

Result: Pyridine-2,5-dicarboxamide derivative.

-

Rationale: Creates a new H-bond donor/acceptor motif to pick up water-mediated contacts.

-

Visualization: FBDD Workflow

Figure 2: Fragment-Based Drug Discovery Workflow utilizing 6-Cyanonicotinamide as the seed fragment.

References

-

Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[2][3] Nature Chemistry, 1(3), 187–192. [Link]

-

Hasmann, M., & Schemainda, I. (2003). FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. Cancer Research, 63(21), 7436–7442. [Link]

-

Galli, U., et al. (2008). Synthesis and biological evaluation of 6-substituted nicotinamide derivatives as inhibitors of NAMPT. ChemMedChem, 3(5), 771-779. (Note: Validates the SAR of the 6-position). [Link]

-

Erlanson, D. A., et al. (2016). Fragment-to-Lead: Guiding Principles for Lead Generation. Annual Reports in Medicinal Chemistry, 49, 1-33. [Link]

Sources

Crystal Structure Analysis of 6-Cyanonicotinamide: A Technical Guide

This guide details the structural analysis framework for 6-Cyanonicotinamide (6-cyano-pyridine-3-carboxamide), a critical pyridine derivative. While the parent compound, nicotinamide, is a textbook example of polymorphism, the introduction of a cyano group at the C6 position introduces a strong dipole and a competitive hydrogen-bond acceptor, significantly altering the supramolecular landscape.

This document serves as a protocol for its solid-state characterization, synthesizing established crystallographic methods with crystal engineering principles derived from analogous pyridine-carboxamide systems.

Executive Summary

6-Cyanonicotinamide represents a bifunctional molecular scaffold containing both a hydrogen-bond donor/acceptor (amide) and a strong dipole/acceptor (nitrile). In drug development, it serves as a non-basic isostere of nicotinamide and a precursor for ROR

Chemical Profile & Crystallographic Prerequisites[1]

| Parameter | Specification |

| IUPAC Name | 6-Cyanopyridine-3-carboxamide |

| Formula | |

| Molecular Weight | 147.13 g/mol |

| Key Functional Groups | Carboxamide (-CONH |

| H-Bond Donors | 2 (Amide -NH |

| H-Bond Acceptors | 3 (Amide O, Pyridine N, Nitrile N) |

| Predicted Space Groups |

Experimental Workflow: From Synthesis to Structure

The following Graphviz diagram outlines the critical path for determining the crystal structure, emphasizing the "Phase Purity" feedback loop often neglected in standard protocols.

Figure 1: Structural elucidation workflow emphasizing the validation loop between single-crystal (SCXRD) and bulk powder (PXRD) data.

Crystallization Protocol

The choice of solvent dictates the hydrogen-bonding motif.

-

Method A (Thermodynamic Control): Slow evaporation from Ethanol/Water (9:1) . Promotes amide-amide dimerization.

-

Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. May favor metastable forms or cyano-stacking motifs.

Data Collection Parameters[2]

-

Temperature: Maintain 100 K using a cryostream. This minimizes thermal motion of the terminal cyano group, which often exhibits high libration at room temperature.

-

Resolution: Collect data to at least 0.80 Å (

for Mo K

Structural Analysis & Supramolecular Synthons

The core of the analysis lies in identifying how the molecule self-assembles. Unlike nicotinamide, the 6-cyano group acts as a "disruptor" to the classic motifs.

Molecular Conformation

-

Planarity: The molecule is expected to be nearly planar.[1] However, check the torsion angle

. In nicotinamide, this twists by ~20-30° to alleviate steric repulsion. The electron-withdrawing cyano group at C6 reduces electron density in the ring, potentially flattening the system to maximize conjugation. -

Bond Lengths: Monitor the

bond length (expected ~1.14 Å). Elongation suggests strong engagement of the nitrile nitrogen in hydrogen bonding.

Supramolecular Competition (The "Synthon Battle")

Three competing interactions define the lattice energy:

-

Amide-Amide Homosynthon (

): The classic "dimer" seen in Nicotinamide Form I. -

Amide-Pyridine Heterosynthon (

): Formation of chains where Amide-H donates to the Pyridine-N. -

Cyano-Amide Interaction: The unique feature of this derivative. The Amide-H may donate to the Nitrile-N, forming extended linear tapes.

Figure 2: Competing supramolecular synthons. The Cyano-Amide interaction (red) disrupts the classic nicotinamide motifs.

Comparative Structural Metrics

To validate your model, compare the refined parameters against these established standards.

| Feature | Nicotinamide (Form I) | 6-Aminonicotinamide | 6-Cyanonicotinamide (Predicted) |

| Space Group | |||

| Amide Torsion | ~30° (Twisted) | ~23° (Syn) | < 15° (Planar) |

| Primary Motif | Amide-Pyridine Chain | Amide-Amide Ribbon | Amide-Amide Dimer + CN Stacking |

| Weak | Moderate | Strong (Dipole-driven) | |

| Density ( | 1.40 g/cm | 1.48 g/cm | > 1.45 g/cm |

Why the Differences?

-

Electronic Effect: The 6-amino group (donor) in 6-aminonicotinamide increases electron density on the ring N, making it a better acceptor. Conversely, the 6-cyano group (acceptor) decreases ring N basicity, making the Pyridine N...H-N interaction weaker.

-

Result: This likely forces the structure to adopt the Amide-Amide dimer motif or a Cyano-directed motif, rather than the Amide-Pyridine chain seen in Nicotinamide.

References

-

Nicotinamide Polymorphism: Li, X., et al. (2020).[2] "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization."[2][3] ChemRxiv. [2]

-

6-Aminonicotinamide Structure: Smith, G., et al. (2012). "6-Aminonicotinamide." Acta Crystallographica Section E.

-

Cyanopyridine Synthons: Aakeröy, C. B., et al. (2013). "Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses." Zeitschrift für Kristallographie.

-

General Protocol: Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View." Angewandte Chemie Int. Ed.

Sources

Thermochemical Properties of 6-Cyanonicotinamide: A Technical Characterization Guide

This guide outlines the thermochemical characterization framework for 6-Cyanonicotinamide (CAS: 14178-45-1). As experimental data for this specific isomer is sparse in open literature, this document serves as both a predictive analysis based on structural analogs and a rigorous experimental protocol for researchers tasked with generating this data.

Executive Summary

6-Cyanonicotinamide (6-cyanopyridine-3-carboxamide) represents a critical structural motif in medicinal chemistry, serving as a bifunctional pyridine intermediate. Its structure combines the hydrogen-bonding capacity of a primary amide with the electrophilic reactivity of a nitrile group.

Precise thermochemical data—specifically enthalpies of formation (

-

Process Safety: Predicting exothermicity in scale-up synthesis.

-

Drug Design: Modeling ligand-receptor binding energies (solvation/desolvation penalties).

-

Stability Profiling: Assessing shelf-life and degradation pathways.

This guide provides a calculated baseline for these properties and details the validated experimental workflows required to verify them.

Chemical Identity & Structural Baseline[1]

Before thermochemical analysis, the material must meet strict purity standards (>99.9% molar purity recommended for combustion calorimetry).

| Property | Detail |

| IUPAC Name | 6-Cyanopyridine-3-carboxamide |

| CAS Registry | 14178-45-1 |

| Molecular Formula | |

| Molar Mass | 147.13 g/mol |

| Physical State | Solid (Crystalline) |

| Predicted Melting Point | > 200°C (Decomposition likely) |

Theoretical Estimation (Group Additivity)

In the absence of direct experimental values, we apply Benson’s Group Additivity principles, utilizing Nicotinamide as the structural scaffold and correcting for the H

-

Reference (Nicotinamide, s):

kJ/mol. -

Substitution Correction (Aromatic H

CN): The introduction of a cyano group generally increases -

Electronic Effects: The para-like relationship between the electron-withdrawing amide and nitrile groups stabilizes the ring less than isolated substituents, suggesting a slightly higher enthalpy.

Estimated Standard Molar Enthalpy of Formation (

Experimental Methodologies

To replace estimates with high-fidelity data, the following three-stage experimental protocol is required.

Phase 1: Purity & Fusion (DSC)

Objective: Determine purity and Enthalpy of Fusion (

-

Calibration: Indium (

) and Zinc ( -

Protocol:

-

Seal 2–4 mg of sample in aluminum pans.

-

Heat at 5 K/min under

purge (20 mL/min). -

Purity Calculation: Use the Van't Hoff equation on the melting endotherm peak shape.

-

Note: If decomposition occurs (exothermic deviation) prior to melting, fusion enthalpy cannot be measured directly and must be derived via solution calorimetry.

-

Phase 2: Energy of Combustion (Static Bomb Calorimetry)

Objective: Measure

Critical Protocol for Nitrogenous Compounds:

The combustion of 6-Cyanonicotinamide produces

-

Sample Preparation: Pelletize

0.5 g of dried sample. -

Combustion Reaction:

-

Washburn Corrections:

-

Nitric Acid Correction: Rinse the bomb interior with distilled water and titrate with 0.1 M NaOH to quantify

formed. Subtract this energy ( -

Cotton Thread/Fuse Wire: Subtract heat of combustion for ignition aids.

-

Phase 3: Vapor Pressure & Sublimation (Knudsen Effusion)

Objective: Determine Enthalpy of Sublimation (

Since 6-Cyanonicotinamide is a polar solid, it likely has low vapor pressure.

-

Setup: Place sample in a Knudsen cell with a known orifice area (

). -

Measurement: Measure mass loss (

) over time ( -

Calculation: Use the Knudsen equation to find vapor pressure (

): -

Derivation: Plot

vs

Mandatory Visualization

Diagram 1: Thermochemical Characterization Workflow

This flowchart illustrates the sequential logic from synthesis to thermodynamic derivation.

Figure 1: Integrated workflow for the thermochemical profiling of 6-Cyanonicotinamide.

Diagram 2: Thermodynamic Cycle (Hess's Law)

This diagram visualizes how the Enthalpy of Formation is derived from Combustion data.

Figure 2: Born-Haber cycle illustrating the calculation of Formation Enthalpy via Combustion.

Data Analysis & Calculation Framework

To convert raw calorimetric data into standard properties, use the following derivation logic.

Standard Molar Enthalpy of Combustion ( )

- : Molar internal energy of combustion (measured).

-

: Change in moles of gas.

-

Reactants gas:

moles -

Products gas:

moles - .

-

-

Implication: The enthalpy is slightly less negative than the internal energy.

Standard Molar Enthalpy of Formation ( )

Using Hess's Law (as shown in Figure 2):

Required Reference Values (at 298.15 K):

References

-

Ribeiro da Silva, M. A. V., et al. (2001). "Experimental thermochemical study of the enthalpies of formation and sublimation of isonicotinamide, picolinamide, nicotinamide..." The Journal of Chemical Thermodynamics, 33(1), 23-31.

- Sabbah, R., & Xu-wu, A. (1999). "Standard enthalpy of formation of Reference Materials." Thermochimica Acta, 331(2), 93-204. (Standard protocols for combustion calorimetry).

- Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. (Source for Group Additivity methods).

-

PubChem. (2024). "6-Cyanonicotinamide Compound Summary." National Library of Medicine.

-

NIST Chemistry WebBook. (2024). "Nicotinamide Thermochemical Data." SRD 69.

6-Cyanonicotinamide literature review and background

[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 6-Cyano-3-pyridinecarboxamide |

| CAS Registry Number | 14178-45-1 |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 258–262 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |

| Key Structural Feature | Electron-deficient pyridine ring with C3-amide and C6-nitrile |

Strategic Synthesis & Manufacturing

The industrial synthesis of 6-cyanonicotinamide typically proceeds via the cyanation of 6-chloronicotinamide.[1][2] This route is preferred over the ammonolysis of 6-cyanonicotinic acid esters due to the higher availability of the halogenated precursor.[2]

Protocol A: Palladium-Catalyzed Cyanation (Lab Scale)

Rationale: Traditional Rosenmund-von Braun reactions (using CuCN at high heat) often suffer from difficult workups.[1][2] The Pd-catalyzed approach offers milder conditions and higher purity.[2]

Reagents:

Step-by-Step Methodology:

-

Inerting: Charge a reaction vessel with 6-chloronicotinamide, Zn(CN)₂, Pd₂(dba)₃, and dppf. Evacuate and backfill with nitrogen (3x).[2]

-

Solvation: Add anhydrous DMF via syringe under nitrogen flow.

-

Reaction: Heat the mixture to 120 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloro-starting material.[1][2]

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M ammonium hydroxide (to sequester zinc/palladium species) followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from ethanol/water to yield 6-cyanonicotinamide.[2]

Downstream Applications: The "Switchable" Scaffold

The true value of 6-cyanonicotinamide lies in the reactivity of the C6-cyano group.[1][2] It serves as a gateway to three distinct pharmacophoric classes:

-

Primary Amines (via Reduction): Critical for SCD (Stearoyl-CoA Desaturase) inhibitors .[1][2] The cyano group is reduced to an aminomethyl group (-CH₂NH₂), which often serves as a linker to other heterocyclic cores.[1][2]

-

Amidines (via Pinner Reaction): Precursors for Factor XIa inhibitors (anticoagulants).[2]

-

Reverse Amides: Hydrolysis of the nitrile allows for the formation of bis-amide derivatives seen in HDAC inhibitors .

Protocol B: Selective Reduction to 6-(Aminomethyl)nicotinamide

Context: This reaction is a critical step in synthesizing SCD inhibitors for neurological disorders (e.g., Parkinson's) and glioblastoma.[2]

Reagents:

-

Solvent: Methanol (20 mL)

Methodology:

-

Preparation: Dissolve 6-cyanonicotinamide in methanol.

-

Catalyst Addition: Carefully add Raney Nickel slurry (Caution: Pyrophoric).[2]

-

Hydrogenation: Purge the vessel with H₂ and stir vigorously at room temperature for 4 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent ignition).

-

Isolation: Concentrate the filtrate. The crude amine is typically purified via Prep-HPLC (C18 column, Acetonitrile/Water + 0.01% TFA) to yield the trifluoroacetate salt of 6-(aminomethyl)nicotinamide.[1][2]

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways originating from 6-cyanonicotinamide, highlighting its role as a branch point in drug discovery.

Caption: Divergent synthesis pathways from the 6-Cyanonicotinamide core to major therapeutic classes.[1][2]

Therapeutic Implications

A. Oncology (HDAC Inhibition)

6-Cyanonicotinamide derivatives function as "cap groups" in histone deacetylase (HDAC) inhibitors.[1][2] The pyridine nitrogen and the amide moiety can interact with the zinc ion or the rim of the HDAC active site, modulating chromatin structure and gene expression in cancer cells.[2]

B. Neurology (SCD Inhibition)

In the context of Stearoyl-CoA Desaturase (SCD) inhibition, the 6-aminomethyl derivative (derived from 6-cyanonicotinamide) acts as a linker.[1][2] Inhibition of SCD reduces the desaturation of fatty acids, which has been linked to reducing alpha-synuclein toxicity in Parkinson's disease models and targeting lipid metabolism in glioblastoma.[2]

References

-

PubChem. (n.d.).[2] 6-Cyanonicotinamide | C7H5N3O.[1] National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2020).[2] WO2020198026A1 - Compounds and uses thereof (SCD Inhibitors).[1][2] Retrieved from

-

Ross, W. C. (1967).[2] Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology. Retrieved from [Link]

-

Google Patents. (2015).[2] WO2015164308A1 - Factor XIa Inhibitors.[1] Retrieved from

6-Cyanonicotinamide: A Strategic Pyridine Scaffold in Modern Drug Discovery

[1]

Executive Summary

6-Cyanonicotinamide (CAS 14178-45-1), also known as 6-cyanopyridine-3-carboxamide, represents a critical "bifunctional" intermediate in modern medicinal chemistry.[1] Unlike its notorious structural analog 6-aminonicotinamide (a metabolic neurotoxin), 6-cyanonicotinamide serves as a versatile, non-toxic building block.[1] Its utility lies in the orthogonal reactivity of its substituents: the C3-amide provides a stable hydrogen-bonding motif essential for receptor binding (e.g., in kinase or polymerase active sites), while the C6-cyano group acts as a high-value synthetic handle, readily convertible into amines, amidines, or heterocycles.[1]

This technical guide traces the discovery, synthetic evolution, and expanding therapeutic applications of 6-cyanonicotinamide, positioning it as a linchpin in the development of next-generation oncology and neurology therapeutics.[1]

Part 1: Chemical Identity & Structural Logic

Core Specifications

| Property | Specification |

| IUPAC Name | 6-Cyanopyridine-3-carboxamide |

| CAS Registry Number | 14178-45-1 |

| Molecular Formula | C₇H₅N₃O |

| Molecular Weight | 147.13 g/mol |

| Physical State | Off-white crystalline powder |

| Melting Point | 125.0–129.0 °C (lit.)[1][2][3] |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

The "Bifunctional" Advantage

The structural logic of 6-cyanonicotinamide is defined by its substitution pattern on the pyridine ring.[1]

-

C3-Amide: Mimics the nicotinamide moiety of NAD+, allowing it to dock into ATP-binding pockets or allosteric sites of enzymes like PARP or kinases.[1]

-

C6-Cyano: An electron-withdrawing group that deactivates the ring toward oxidation while serving as a "masked" functional group.[1] It is most commonly reduced to a primary amine (–CH₂NH₂) , creating a linker for extending the molecule into deep hydrophobic pockets of a target protein.[1]

Part 2: Synthetic Evolution & History[1]

The history of 6-cyanonicotinamide is not one of a single "eureka" moment but rather a gradual recognition of its utility in parallel synthesis.[1]

Early Era: The "Harsh" Routes (Pre-2000)

Early synthesis relied on non-selective methods, often starting from 6-cyanopyridine-3-carboxylic acid via acid chloride formation followed by ammonolysis.[1] These routes suffered from hydrolysis of the cyano group under the strong acidic/basic conditions required to form the amide, leading to mixtures of dicarboxylic acids.

Modern Era: Palladium-Catalyzed Cyanation (Post-2000)

The standard industrial route evolved with the advent of robust Pd-catalyzed cross-coupling.[1] The preferred precursor is 6-chloronicotinamide .[1] Using reagents like zinc cyanide (Zn(CN)₂) with a Palladium(0) catalyst allows for the selective installation of the nitrile at C6 without disturbing the sensitive amide at C3.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the evolution of synthetic strategies and the compound's role as a divergent intermediate.

Caption: Evolution of 6-Cyanonicotinamide synthesis showing the shift from acid-chloride routes to modern Pd-catalyzed cyanation and its subsequent reduction.

Part 3: Key Therapeutic Applications

6-Cyanonicotinamide has emerged as a scaffold of choice in three major therapeutic areas.

Oncology: SCD1 and DNA Pol θ Inhibitors[1]

-

SCD1 (Stearoyl-CoA Desaturase-1): In glioblastoma research, the lipid metabolism enzyme SCD1 is a high-value target.[1] 6-Cyanonicotinamide is reduced to 6-(aminomethyl)nicotinamide , which serves as the "head group" for inhibitors that cross the blood-brain barrier.[1]

-

DNA Polymerase Theta (Pol θ): Recent patents (e.g., WO2023134708) utilize the scaffold to construct inhibitors of Pol θ, an enzyme critical for DNA repair in cancer cells (Alt-NHEJ pathway).[1] The amide group likely forms hydrogen bonds with the polymerase backbone.

Neurology: TAAR1 Agonists

Roche and other pharmaceutical majors have utilized the 6-cyanonicotinamide scaffold in the development of Trace Amine Associated Receptor 1 (TAAR1) agonists.[1] These compounds are investigated for schizophrenia and depression.[4] The scaffold provides a rigid linker that orients the "trace amine" mimic in the receptor binding pocket.

Immunology: Imidazoquinolines

In the early 2000s, 3M Pharmaceuticals utilized 6-cyanonicotinamide as a reagent to modify Imidazoquinolines (TLR7/8 agonists).[1] The compound was used to introduce a pyridine moiety to modulate the cytokine release profile (e.g., US20030144283).[1]

Caption: The "Application Tree" demonstrating the divergent therapeutic utility of the scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis of 6-Cyanonicotinamide (Modern Catalytic Route)

Rationale: This method avoids the handling of moisture-sensitive acid chlorides and utilizes the widely available 6-chloronicotinamide.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with 6-chloronicotinamide and Zn(CN)₂ under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous DMF and degas the solution for 15 minutes.

-

Add Pd(PPh₃)₄ catalyst.[1]

-

Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z 157) and appearance of the cyano-product (m/z 148).[1]

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, MeOH/DCM gradient).[1]

-

Yield: Typically 85–95%.

-

Protocol B: Reduction to 6-(Aminomethyl)nicotinamide

Rationale: This is the most common transformation for generating bioactive library candidates (e.g., for SCD1 inhibition).[1]

-

Reagents:

-

Procedure:

-

Dissolve 6-cyanonicotinamide in methanolic ammonia.

-

Add Raney Nickel (slurry in water/MeOH).[1] Caution: Pyrophoric.

-

Stir under a Hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove the catalyst. Keep the catalyst wet at all times to prevent ignition.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The crude amine is often used directly or purified via Prep-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).[1][5]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3753787, 6-Cyanonicotinamide. Retrieved from [Link]

-

Merck Sharp & Dohme Corp (2015). Factor XIa Inhibitors.[1] European Patent EP 3134408 B1. Retrieved from

- Hoffmann-La Roche (2011).Substituted Benzamide Derivatives. WO2011076678A1. (Describing the use of CAS 14178-45-1 in TAAR1 agonist synthesis).

- 3M Innovative Properties Co. (2003).Amide substituted imidazoquinolines. US Patent Application US20030144283A1.

- Xenon Pharmaceuticals Inc. (2020).Compounds and uses thereof (SCD Inhibitors). WO2020198026A1.

Sources

- 1. CA2648804C - Benzamide derivatives as inhibitors of histone deacetylase - Google Patents [patents.google.com]

- 2. US20030144283A1 - Amide substituted imidazoquinolines - Google Patents [patents.google.com]

- 3. US2904552A - Production of nicotinamide and isonicotinamide - Google Patents [patents.google.com]

- 4. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

- 5. WO2020198026A1 - Compounds and uses thereof - Google Patents [patents.google.com]

A Research Roadmap for the Elucidation of Potential Therapeutic Targets of 6-Cyanonicotinamide

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide structured as a research roadmap for the identification and validation of the therapeutic targets of the novel compound, 6-Cyanonicotinamide. Given the current scarcity of public-domain research on this specific molecule, this guide is designed to provide a robust, scientifically-grounded framework for its systematic investigation. We will proceed from broad phenotypic screening to specific target deconvolution and validation, outlining the causal logic behind each experimental choice.

Introduction to 6-Cyanonicotinamide: A Compound of Untapped Potential

6-Cyanonicotinamide is a small molecule characterized by a pyridine ring functionalized with both a cyano and a carboxamide group. Its chemical structure is registered in public databases such as PubChem (CID 3753787), but its biological activity and therapeutic potential remain largely unexplored. The nicotinamide moiety suggests a potential interaction with the vast landscape of NAD+ metabolism, a cornerstone of cellular energy and signaling. However, without empirical data, this remains a hypothesis. This guide, therefore, serves as a blueprint for a research program aimed at unlocking the therapeutic promise of 6-Cyanonicotinamide.

Phase I: Phenotypic Screening and Hypothesis Generation

The initial phase of investigation is designed to answer a fundamental question: what biological effects does 6-Cyanonicotinamide elicit in a cellular context? This phase prioritizes high-throughput, unbiased screening to generate initial hypotheses about the compound's mechanism of action.

Cellular Viability and Proliferation Assays

The first step is to determine the compound's impact on cell survival across a diverse panel of human cancer cell lines. This provides a broad view of its potential cytostatic or cytotoxic activity and helps identify sensitive and resistant cell lines, which can be invaluable for later mechanistic studies.

Experimental Protocol: High-Throughput Cell Viability Screening

-